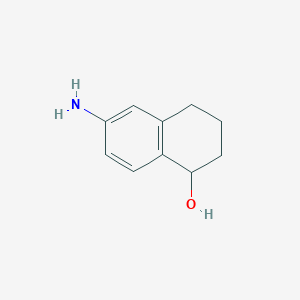

6-Amino-1,2,3,4-tetrahydronaphthalen-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10,12H,1-3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPYHMZDRXKRSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective and Asymmetric Synthesis of 6 Amino 1,2,3,4 Tetrahydronaphthalen 1 Ol and Chiral Analogues

Enantioselective Synthesis of Tetralin Aminoalcohols

The enantioselective synthesis of tetralin aminoalcohols, such as 6-Amino-1,2,3,4-tetrahydronaphthalen-1-ol, involves the creation of two chiral centers with defined stereochemistry. The primary strategies to achieve this high level of stereocontrol are asymmetric catalysis, utilizing chiral catalysts to direct the formation of a specific stereoisomer, and biocatalysis, which employs enzymes as highly selective catalysts.

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of complex molecules from prochiral substrates. In the context of tetrahydronaphthalene derivatization, this involves the use of small amounts of a chiral catalyst to generate large quantities of an enantioenriched product. Two prominent methods in this category are phase-transfer asymmetric catalysis and chiral transition-metal complex catalysis.

Asymmetric phase-transfer catalysis (PTC) is a versatile technique that facilitates the reaction between reactants in two immiscible phases, typically an aqueous and an organic phase. A chiral phase-transfer catalyst, often a chiral quaternary ammonium (B1175870) salt, transports one of the reactants into the other phase, where the asymmetric reaction occurs. This methodology has been successfully applied to the asymmetric alkylation of glycine (B1666218) derivatives to produce a variety of α-amino acids with high enantioselectivity. nih.govnih.gov

While direct application to the synthesis of this compound is not extensively documented, the principles can be extrapolated. For instance, the asymmetric alkylation of a protected glycine Schiff base using a substituted benzyl (B1604629) halide under phase-transfer conditions with a chiral catalyst could be a viable route to introduce the tetralin backbone with stereocontrol at the α-carbon of the amino acid. Subsequent reduction and cyclization steps would then lead to the desired tetralin aminoalcohol. The success of this approach hinges on the design of a suitable chiral phase-transfer catalyst that can effectively induce asymmetry in the initial alkylation step. Cinchona alkaloid-derived quaternary ammonium salts are a common class of catalysts used for such transformations. organic-chemistry.org

Table 1: Illustrative Examples of Asymmetric Phase-Transfer Catalysis for Amino Acid Synthesis

| Catalyst | Substrate | Alkylating Agent | Product Enantiomeric Excess (ee) |

| Cinchona Alkaloid-Derived Quaternary Ammonium Salt | N-(Diphenylmethylene)glycine tert-butyl ester | Benzyl bromide | >90% |

| C₂-Symmetric Chiral Quaternary Ammonium Bromide | Alanine aldimine Schiff base | Various alkyl halides | High |

Chiral transition-metal complexes are highly effective catalysts for a wide range of asymmetric transformations, including hydrogenations, transfer hydrogenations, and aminations. These complexes typically consist of a central metal ion (e.g., rhodium, ruthenium, iridium) coordinated to a chiral ligand. The chiral ligand creates a chiral environment around the metal center, which directs the stereochemical outcome of the reaction.

The synthesis of chiral amines and amino alcohols often involves the asymmetric reduction of prochiral imines or ketones. For example, the asymmetric hydrogenation of a suitable aminoketone precursor could yield this compound with high enantioselectivity. Chiral salen transition metal complexes have shown significant promise in stereoselective synthesis. nih.gov The choice of metal and chiral ligand is crucial for achieving high catalytic activity and enantioselectivity. While specific applications to this compound are not widely reported, the general applicability of this method is well-established for the synthesis of other chiral aminoalcohols. unimi.it

Table 2: Representative Chiral Transition-Metal Catalyzed Asymmetric Syntheses of Amines

| Metal | Chiral Ligand | Substrate Type | Reaction Type | Product Enantiomeric Excess (ee) |

| Rhodium | Chiral Phosphine | Enamide | Asymmetric Hydrogenation | High |

| Ruthenium | Chiral Diamine | Ketone | Asymmetric Transfer Hydrogenation | High |

| Copper | Chiral Salen | Imine | Asymmetric Alkylation | Up to 98% |

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions. For the synthesis of chiral molecules like this compound, enzymes offer unparalleled stereocontrol. Key biocatalytic strategies include transaminase-mediated stereoselective amination and lipase-catalyzed resolution of racemic alcohols.

Transaminases, particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comillinois.edu These enzymes catalyze the transfer of an amino group from an amine donor (e.g., alanine, isopropylamine) to a ketone acceptor. By using either an (R)- or (S)-selective ω-transaminase, it is possible to synthesize either enantiomer of the desired amine with high enantiomeric excess. nih.gov

In the context of this compound synthesis, a suitable tetralone precursor could be subjected to stereoselective amination using a selected ω-transaminase to install the amino group with the desired stereochemistry. The subsequent reduction of the ketone would yield the target aminoalcohol. Research has demonstrated the successful application of transaminases in the synthesis of various 2-aminotetralin derivatives. researchgate.net

Table 3: Examples of Transaminase-Mediated Asymmetric Synthesis of Amines

| Enzyme | Substrate | Amine Donor | Product | Enantiomeric Excess (ee) |

| (R)-selective ω-Transaminase | Prochiral ketone | Isopropylamine | (R)-amine | >99% |

| (S)-selective ω-Transaminase | β-Tetralone | Alanine | (S)-2-Aminotetralin | High |

| Transaminase from Chromobacterium violaceum | Prochiral β-tetralone | L-Alanine | Serotonin/melatonin receptor agonists | Not specified |

Lipases are enzymes that catalyze the hydrolysis of esters or, in organic solvents, the reverse reaction of esterification. In the context of chiral synthesis, lipases are widely used for the kinetic resolution of racemic alcohols. nih.gov This process relies on the differential rate of acylation of the two enantiomers of a racemic alcohol with an acyl donor (e.g., vinyl acetate). One enantiomer is acylated much faster than the other, allowing for the separation of the unreacted alcohol and the acylated product, both in enantioenriched form.

For the synthesis of enantiopure this compound, a racemic mixture of the aminoalcohol could be subjected to lipase-catalyzed resolution. By selecting an appropriate lipase (B570770) and reaction conditions, one enantiomer can be selectively acylated, leaving the other enantiomer unreacted. Subsequent separation of the acylated and unacylated forms would provide access to both enantiomers of the target compound. This method is a well-established and robust technique for obtaining enantiopure alcohols. jocpr.com

Table 4: General Scheme for Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol

| Enzyme | Racemic Substrate | Acyl Donor | Products |

| Lipase | (R/S)-Alcohol | Vinyl acetate | (S)-Alcohol + (R)-Acetate |

Diastereoselective Control in the Synthesis of this compound

Stereoselective Reduction of Ketone Precursors to Tetralinols

One of the most direct routes to establishing the hydroxyl stereocenter is the stereoselective reduction of the corresponding ketone precursor, 6-amino-1-tetralone. orgsyn.orgfishersci.ca The choice of reducing agent and catalyst can selectively produce either the syn or anti diastereomer. Substrate-controlled reductions, using bulky reducing agents like L-selectride, often favor attack from the less sterically hindered face of the ketone, leading to a predictable diastereomer. nih.gov

Reagent-based control offers greater flexibility. Asymmetric transfer hydrogenation or catalytic hydrogenation using chiral catalysts (e.g., those based on rhodium, ruthenium, or iridium) can achieve high levels of enantioselectivity and diastereoselectivity. mdpi.com For instance, certain chiral ruthenium catalysts are known to effectively reduce ketones to chiral alcohols with high enantiomeric excess (ee). The stereochemical outcome is dictated by the formation of a transient six-membered ring intermediate involving the catalyst and the substrate.

| Reduction Method | Reagent/Catalyst Example | Typical Selectivity |

| Substrate-Controlled | L-selectride | High syn-selectivity based on steric hindrance. nih.gov |

| Reagent-Controlled (Asymmetric Hydrogenation) | Chiral Rhodium, Ruthenium, or Iridium complexes | High enantioselectivity and diastereoselectivity. mdpi.com |

Regio- and Stereodivergent Routes to Vicinal Amino Alcohols

A powerful strategy for accessing all possible stereoisomers of a vicinal amino alcohol involves regio- and stereodivergent synthesis. nih.govnih.gov This approach often begins with a common precursor, such as a vinyl epoxide, which can be opened selectively to generate different diastereomers. researchgate.net The strategy relies on the ability of vinyl epoxides and their corresponding vinyl aziridines to be ring-opened at the allylic position by different nucleophiles with either inversion or retention of stereochemistry. researchgate.net

For a tetralin-based system, a synthetic intermediate containing a double bond and an epoxide could be envisioned. The key steps would be:

Stereoselective Epoxidation: A chiral catalyst (e.g., Sharpless asymmetric epoxidation) creates an enantioenriched vinyl epoxide.

Regioselective Ring-Opening: The epoxide is opened with an amine nucleophile (aminolysis) to form one diastereomer of the amino alcohol. Alternatively, the epoxide can be opened with an oxygen nucleophile, followed by conversion to an aziridine (B145994) and subsequent ring-opening to yield other isomers. researchgate.net

This methodology provides a systematic pathway to all eight possible isomers of a given β-amino alcohol, which is invaluable for structure-activity relationship studies. researchgate.net

Epoxide Ring-Opening Reactions with Stereochemical Considerations

The ring-opening of epoxides is a classic and reliable method for forming 1,2-difunctionalized compounds, including vicinal amino alcohols. jsynthchem.comnih.gov The reaction proceeds via an SN2 mechanism, which results in the inversion of configuration at the carbon center attacked by the nucleophile. researchgate.net This inherent stereospecificity is a key advantage.

In the synthesis of this compound, a chiral epoxide on the tetralin ring can be opened by an amine source (e.g., ammonia (B1221849) or a protected amine). If the epoxide is asymmetric, the nucleophilic attack typically occurs at the less sterically hindered carbon atom under basic or neutral conditions. libretexts.org

Stereochemical Outcome: The SN2 attack dictates that the incoming amino group and the resulting hydroxyl group will be trans to each other.

Regioselectivity: In unsymmetrical epoxides, the choice of catalyst (Lewis acid vs. base) and nucleophile can influence which carbon is attacked, providing a handle for regiocontrol. mdpi.com

| Reaction Condition | Mechanism | Stereochemical Result |

| Basic/Neutral | SN2 | Inversion of configuration; attack at the less substituted carbon. libretexts.org |

| Acidic | SN2-like | Attack at the more substituted carbon (that can better stabilize a partial positive charge). libretexts.org |

Control of Relative Configuration (cis/trans) in Aminoalcohol Formation

The relative stereochemistry (cis or trans) between the amino and hydroxyl groups is a critical feature of the final product. The choice of synthetic strategy directly determines this outcome.

Formation of trans-Aminoalcohols: As described above, the ring-opening of an epoxide with an amine nucleophile is an excellent method for generating the trans isomer due to the backside attack inherent to the SN2 mechanism. researchgate.net This is a highly reliable way to ensure a trans relationship between the two functional groups.

Formation of cis-Aminoalcohols: The synthesis of the cis isomer often requires a different approach. One common method is the stereoselective reduction of an α-amino ketone precursor. In this case, the existing stereocenter of the amino group directs the reduction of the adjacent ketone. By selecting the appropriate reducing agent, it is possible to favor the formation of the syn (or cis) alcohol. For example, chelation-controlled reduction, where the reducing agent coordinates to both the amino group and the ketone, can deliver the hydride from a specific face, leading to the cis product.

The ability to selectively synthesize either the cis or trans diastereomer is essential for creating a library of compounds for biological screening and for the total synthesis of complex natural products where such a moiety is embedded.

Chemical Reactivity and Derivatization Strategies of 6 Amino 1,2,3,4 Tetrahydronaphthalen 1 Ol

Functional Group Transformations of the Amine Moiety

The primary amino group in 6-Amino-1,2,3,4-tetrahydronaphthalen-1-ol is a versatile handle for various derivatization reactions, including acylation, alkylation, and the introduction of protecting groups.

Acylation Reactions of the Amino Group

N-acylation is a fundamental transformation of primary amines, converting them into amides. This reaction is typically achieved by treating the amine with an acylating agent such as an acid chloride or an anhydride (B1165640). For instance, the amino group of this compound can be readily acylated to form the corresponding N-acetyl derivative.

A common and efficient method for N-acylation involves the use of acetic anhydride. This reaction can often be performed under catalyst-free and solvent-free conditions, or in a variety of solvents like THF, CH2Cl2, and water, providing the acylated product in good to excellent yields within a short reaction time. francis-press.com The chemoselectivity of this reaction is a key advantage, as the amino group is significantly more nucleophilic than the secondary alcohol, allowing for selective N-acylation without competing O-acylation, especially under neutral or slightly basic conditions.

Representative Data for N-Acylation of Primary Amines:

| Acylating Agent | Solvent | Catalyst | Reaction Time | Yield (%) |

| Acetic Anhydride | None | None | 5-15 min | >90 |

| Acetyl Chloride | CH2Cl2 | Pyridine (B92270) | 1-2 h | 85-95 |

| Benzoyl Chloride | Water/Dioxane | NaHCO3 | 1 h | 80-90 |

This table presents typical data for the N-acylation of primary aromatic amines and amino alcohols and serves as an illustrative guide for the potential reactivity of this compound.

Alkylation and Reductive Alkylation Protocols

Alkylation of the amino group introduces alkyl substituents, leading to the formation of secondary or tertiary amines. Direct alkylation with alkyl halides can be challenging to control and may result in overalkylation. A more controlled and widely used method is reductive amination (also known as reductive alkylation). masterorganicchemistry.com

This process involves the reaction of the primary amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding alkylated amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaHB(OAc)3). masterorganicchemistry.comharvard.edu The choice of reducing agent can influence the selectivity of the reaction, with milder reagents like NaBH3CN being capable of reducing the iminium ion in the presence of the unreacted carbonyl compound. masterorganicchemistry.com

For example, the reaction of this compound with acetone (B3395972) in the presence of a suitable reducing agent would yield the N-isopropyl derivative. This one-pot procedure is highly efficient and avoids the issues associated with direct alkylation. scielo.org.mx

Illustrative Examples of Reductive Amination:

| Carbonyl Compound | Reducing Agent | Solvent | Product | Yield (%) |

| Acetone | NaBH3CN | Methanol (B129727) | N-isopropyl amine | 85-95 |

| Formaldehyde | NaBH(OAc)3 | 1,2-Dichloroethane | N,N-dimethyl amine | >90 |

| Benzaldehyde | NaBH4 | Methanol | N-benzyl amine | 80-90 |

This table provides representative examples of reductive amination reactions with primary amines, illustrating the potential for derivatizing this compound.

Protection and Deprotection Strategies for the Amino Function

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group to prevent it from interfering with reactions at other sites in the molecule. This is achieved by introducing a protecting group, which can be later removed under specific conditions. The most common protecting groups for amines are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. masterorganicchemistry.com

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base such as triethylamine (B128534) or in an aqueous medium with sodium bicarbonate. mdpi.com The resulting N-Boc protected amine is stable to a wide range of reaction conditions but can be easily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). mdpi.com

The Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base, often in an aqueous solution with sodium carbonate or sodium bicarbonate. total-synthesis.comijacskros.com The Cbz group is stable to acidic and basic conditions but can be readily cleaved by catalytic hydrogenolysis (e.g., using H2 and a palladium catalyst), a process that is generally mild and selective. total-synthesis.com

Typical Conditions for Amine Protection and Deprotection:

| Protecting Group | Protection Reagent | Deprotection Condition |

| Boc | Di-tert-butyl dicarbonate (Boc2O) | Trifluoroacetic acid (TFA) |

| Cbz | Benzyl chloroformate (Cbz-Cl) | H2, Pd/C |

This table summarizes the common reagents and conditions for the protection and deprotection of primary amines, which are applicable to this compound.

Transformations Involving the Hydroxyl Group

The secondary alcohol functionality at the 1-position of the tetralin ring is also a site for various chemical modifications, including mesylation and alkylation of its corresponding phenolate.

Mesylation of the Secondary Alcohol Functionality

The hydroxyl group of this compound can be converted into a good leaving group by transformation into a sulfonate ester, such as a mesylate. Mesylation is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, typically pyridine or triethylamine. harvard.edu

This conversion is significant as it activates the hydroxyl group for subsequent nucleophilic substitution or elimination reactions. The formation of the mesylate is believed to proceed via the generation of a highly reactive sulfene (B1252967) intermediate (CH2=SO2) upon reaction of methanesulfonyl chloride with the base, which is then trapped by the alcohol. harvard.edu

General Conditions for Alcohol Mesylation:

| Reagent | Base | Solvent | Temperature |

| Methanesulfonyl Chloride | Pyridine | Dichloromethane | 0 °C to room temp. |

| Methanesulfonyl Chloride | Triethylamine | Dichloromethane | 0 °C to room temp. |

This table outlines typical conditions for the mesylation of secondary alcohols, which can be applied to the hydroxyl group of this compound.

Alkylation of Phenolic Intermediates derived from Tetralinols

While this compound itself is not a phenol, related tetralin structures with a phenolic hydroxyl group can undergo O-alkylation. The Williamson ether synthesis is a classic and versatile method for this transformation. wikipedia.org This reaction involves the deprotonation of the hydroxyl group with a base to form an alkoxide or phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. wikipedia.orggoogle.com

For a phenolic precursor, a base such as sodium hydroxide (B78521) or potassium carbonate is typically sufficient to generate the nucleophilic phenoxide. The reaction is usually carried out in a polar aprotic solvent like DMF or acetone. byjus.com The choice of the alkylating agent is crucial, with primary alkyl halides being the most effective to avoid competing elimination reactions. masterorganicchemistry.com This method allows for the introduction of a wide variety of alkyl groups onto the oxygen atom, forming the corresponding ether derivatives. francis-press.com

Representative Conditions for Williamson Ether Synthesis:

| Base | Alkylating Agent | Solvent | Temperature |

| NaH | Methyl Iodide | THF | 0 °C to room temp. |

| K2CO3 | Ethyl Bromide | Acetone | Reflux |

| NaOH | Benzyl Chloride | DMF | Room temp. to 50 °C |

This table provides illustrative conditions for the O-alkylation of phenolic compounds via the Williamson ether synthesis, a reaction applicable to phenolic derivatives of the tetralin scaffold.

Derivatization for Advanced Analytical Characterization of this compound

The analytical characterization of this compound, a molecule possessing both a primary amine and a secondary alcohol functional group, often requires derivatization to enhance its detectability and improve its performance in modern analytical techniques. These functional groups impart polarity, which can hinder analysis by methods that require volatility, such as gas chromatography. Derivatization modifies these functional groups to increase volatility, improve thermal stability, and enhance ionization efficiency, thereby facilitating more sensitive and reliable analysis. mdpi.com

Strategies for Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful tool for molecular identification based on the mass-to-charge ratio (m/z) of ions. youtube.com Derivatization of this compound can be employed to improve its ionization efficiency and to direct fragmentation pathways, leading to more informative mass spectra for structural elucidation and quantification. jfda-online.comyoutube.com

Strategies for MS analysis focus on introducing moieties that readily accept a charge or that produce stable, characteristic fragment ions upon collision-induced dissociation (CID). ddtjournal.com For the primary amine and hydroxyl groups in this compound, various reagents can be utilized. For instance, reagents that introduce a permanently charged group or a readily ionizable site can significantly enhance the signal in electrospray ionization (ESI) MS. Reagents such as 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) and 4-(anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide (FMP-10) are known to react with primary amines and hydroxyl groups, yielding ions that are easily detectable in positive ion mode. mdpi.com

Furthermore, derivatization can be used to produce specific fragmentation patterns. researchgate.net Acylation of the amine and alcohol groups with fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA), not only increases volatility for potential GC-MS analysis but also introduces specific fragmentation patterns and can enhance detectivity in negative chemical ionization mode. jfda-online.com The resulting derivatives often exhibit predictable fragmentation, such as the loss of the acyl group, which aids in confirming the identity of the analyte. youtube.com The fragmentation of N-alkyl-N-perfluoroacyl derivatives, for example, is known to produce characteristic nitrilium cations. researchgate.net

Table 1: Derivatization Reagents for Mass Spectrometry Analysis of Molecules with Amine and Hydroxyl Groups

| Reagent Class | Example Reagent | Target Functional Group(s) | Key Advantages for MS Analysis |

| Pyrylium Salts | 2,4,6-Trimethylpyrylium (TMPy) | Primary Amines, Hydroxyls | Introduces a positive charge, enhancing ionization efficiency. mdpi.com |

| Pyridinium (B92312) Salts | FMP-10 | Primary Amines, Hydroxyls | Increases signal-to-noise ratios for sensitive detection. mdpi.com |

| Acylating Agents | Trifluoroacetic Anhydride (TFAA) | Primary Amines, Hydroxyls | Improves detectivity in negative chemical ionization and directs fragmentation. jfda-online.com |

Derivatization for Chromatographic Analysis (e.g., GC-MS, HPLC)

For chromatographic techniques, derivatization is often essential to improve the separation and detection of polar analytes like this compound. semanticscholar.org The goals of derivatization differ slightly between gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

Prior to GC analysis, the polarity of this compound must be reduced to increase its volatility and thermal stability. This is achieved by replacing the active hydrogen atoms on the amino and hydroxyl groups.

Silylation: This is a common technique where silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replace active hydrogens with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. TBDMS derivatives are generally more stable and less sensitive to moisture than TMS derivatives.

Acylation: As mentioned for MS, acylation with reagents like trifluoroacetic anhydride (TFAA) or heptafluorobutyl chloroformate (HFBCF) is highly effective. jfda-online.comresearchgate.net These reagents react with both the amine and alcohol functionalities, creating less polar, more volatile derivatives suitable for GC separation. jfda-online.com The resulting fluoroacyl derivatives also provide excellent sensitivity with electron capture detection (ECD) and specific fragmentation in MS. jfda-online.comsemanticscholar.org

High-Performance Liquid Chromatography (HPLC)

In HPLC, derivatization is typically employed not for volatility but to enhance detectability, particularly for UV-Vis or fluorescence detection (FLD), and to improve chromatographic peak shape and resolution. agilent.com Since this compound lacks a strong native chromophore or fluorophore, derivatization is highly beneficial.

Pre-column Derivatization: Reagents can be added to the sample before injection onto the HPLC column. For the primary amine group, o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (like 3-mercaptopropionic acid) reacts rapidly to form highly fluorescent isoindole derivatives. agilent.com Another common reagent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with primary and secondary amines to yield stable, fluorescent adducts. agilent.com

Chiral Derivatization: Since this compound contains a chiral center at the C-1 position, separating its enantiomers may be necessary. This can be achieved by reacting the compound with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers can then be separated on a standard, non-chiral stationary phase. semanticscholar.org For example, coupling with chiral thiols in the presence of OPA can create diastereomeric isoindoles suitable for enantiomeric separation. nih.gov

Table 2: Derivatization Strategies for Chromatographic Analysis

| Analytical Technique | Derivatization Goal | Reagent Class | Example Reagent | Target Functional Group(s) |

| GC-MS | Increase Volatility & Thermal Stability | Silylating Agents | MTBSTFA | Primary Amine, Hydroxyl |

| Acylating Agents | Heptafluorobutyl chloroformate (HFBCF) | Primary Amine, Hydroxyl | ||

| HPLC | Enhance Detection (Fluorescence) | Aldehydes/Thiols | o-Phthalaldehyde (OPA) | Primary Amine |

| Chloroformates | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary Amine | ||

| Enantiomeric Separation | Chiral Reagents | OPA with a chiral thiol | Primary Amine |

Based on a thorough review of available scientific literature and spectroscopic databases, experimental data for the advanced spectroscopic characterization of this compound is not sufficiently available to construct the detailed article as requested. The specific NMR and vibrational spectroscopy data required to populate the outlined sections and subsections for this particular chemical compound could not be located.

Therefore, this request cannot be fulfilled at this time.

Advanced Spectroscopic Characterization Methodologies for 6 Amino 1,2,3,4 Tetrahydronaphthalen 1 Ol

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Elucidation

Mass spectrometry is a critical analytical technique for determining the molecular weight and uncovering the structural details of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-ol through controlled fragmentation.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) provides detailed structural information through characteristic fragmentation patterns resulting from high-energy electron impact. For this compound (molar mass: 163.22 g/mol ), the molecular ion peak ([M]+•) is expected at a mass-to-charge ratio (m/z) of 163. Due to the presence of a single nitrogen atom, this molecular ion peak is consistent with the nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.org

The fragmentation of this molecule is governed by the presence of the hydroxyl, amino, and tetralin ring functional groups. Key fragmentation pathways include:

Alpha-Cleavage: Similar to other aliphatic amines and alcohols, alpha-cleavage is a dominant fragmentation pathway. libretexts.orglibretexts.org Cleavage of the C-C bond adjacent to the nitrogen-containing aromatic ring or the hydroxyl-bearing carbon can occur. The most significant alpha-cleavage is expected to be the breaking of the C1-C2 bond, leading to a resonance-stabilized ion.

Dehydration: The loss of a water molecule (H₂O, 18 Da) from the hydroxyl group is a common fragmentation for alcohols, which would result in a significant peak at m/z 145 ([M-18]+•). libretexts.org

Ring Cleavage: The tetralin ring system can undergo fragmentation, including retro-Diels-Alder reactions or the loss of small neutral molecules like ethylene (B1197577) (C₂H₄, 28 Da), leading to various fragment ions.

The resulting mass spectrum provides a unique fingerprint for the molecule, allowing for its identification and the elucidation of its core structural features.

Table 1: Predicted EI-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Description of Loss |

| 163 | [C₁₀H₁₃NO]+• | Molecular Ion ([M]+•) |

| 146 | [C₁₀H₁₂N]+ | Loss of hydroxyl radical (•OH) |

| 145 | [C₁₀H₁₁N]+• | Loss of water (H₂O) |

| 134 | [C₉H₁₀N]+ | Loss of ethyl radical (•C₂H₅) followed by H loss |

| 118 | [C₈H₈N]+ | Loss of C₂H₄O (from ring and OH) |

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) for Derivatized Analytes

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique, but the direct analysis of small molecules like this compound can suffer from low sensitivity and interference from matrix ions. nih.gov To overcome these challenges, chemical derivatization of the analyte is employed to enhance its ionization efficiency and detectability. nih.govd-nb.info

The primary amine (-NH₂) and the secondary hydroxyl (-OH) groups on the molecule are ideal targets for derivatization. mdpi.com Derivatizing reagents can introduce a pre-charged group or a moiety with high proton affinity, significantly improving the signal in MALDI-MS, typically observed as the protonated molecule [M+H]⁺. This approach not only increases sensitivity but also specificity, allowing for targeted analysis of the compound in complex mixtures. nih.gov

Several reagents are suitable for derivatizing primary amines and/or hydroxyl groups:

Pyrylium Salts: Reagents like 2,4,6-Trimethylpyrylium tetrafluoroborate (B81430) (TMPy) react specifically with primary amines to form a permanently charged pyridinium (B92312) salt, which is readily detected in positive-ion mode MALDI. mdpi.com

Cinnamic Acid Derivatives: Reagents such as 4-hydroxy-3-methoxycinnamaldehyde (B191438) can react with the amine group to form a Schiff base, improving ionization and simplifying sample preparation by allowing the derivatization reagent to be mixed with the MALDI matrix. nih.gov

The choice of derivatizing agent allows for tuning the analysis for maximum sensitivity and specificity.

Table 2: Potential Derivatization Strategies for MALDI-MS Analysis

| Derivatizing Agent | Target Functional Group | Expected m/z of [Derivative+H]⁺ |

| Acetic Anhydride (B1165640) | Amine, Hydroxyl | 206 (Mono-acetylated), 248 (Di-acetylated) |

| 2,4,6-Trimethylpyrylium (TMPy) | Amine | 266 |

| Dansyl Chloride | Amine, Hydroxyl | 397 (Mono-dansylated) |

Electronic Spectroscopy for Electronic Transitions and Conjugation Studies

Electronic spectroscopy probes the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, providing insights into electronic transitions and the extent of conjugation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is dominated by the electronic transitions within the substituted aromatic ring. The benzene (B151609) chromophore typically exhibits a strong E₂ band (π → π* transition) near 204 nm and a weaker, structured B band (π → π* transition) around 256 nm.

The presence of the amino (-NH₂) and hydroxyl (-OH) groups, both powerful auxochromes, significantly influences the spectrum. These electron-donating groups interact with the π-system of the aromatic ring, causing a bathochromic (red) shift in the absorption maxima (λmax) and often an increase in molar absorptivity (hyperchromic effect). The amino group, in particular, is known to cause a pronounced red shift of the primary and secondary absorption bands of the benzene ring. nih.gov The specific position of λmax is also sensitive to the solvent polarity and pH, as protonation of the amino group or deprotonation of the hydroxyl group alters their electronic interaction with the ring.

Table 3: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λmax (nm) | Influencing Structural Feature |

| π → π* (E₂ Band) | ~230-240 | Substituted benzene ring with -NH₂ and -OH auxochromes |

| π → π* (B Band) | ~280-290 | Substituted benzene ring with -NH₂ and -OH auxochromes |

Emerging and Operando Spectroscopic Techniques for Dynamic Studies

To understand the behavior of this compound under dynamic conditions, such as during a chemical reaction or interaction with other materials, emerging and operando spectroscopic techniques are invaluable. Operando spectroscopy, by definition, involves the simultaneous measurement of spectroscopic data and catalytic activity or other functional properties under realistic working conditions. wikipedia.orgresearchgate.net

X-ray Spectroscopy and Scattering Techniques

X-ray based methods offer powerful tools for elucidating both the static three-dimensional structure and the dynamic behavior of molecules.

Single-Crystal X-ray Diffraction (XRD): If a suitable single crystal of this compound can be grown, XRD can provide an unambiguous determination of its solid-state molecular structure. This includes precise bond lengths, bond angles, and the conformation of the partially saturated ring. nih.gov This technique would also reveal details of the intermolecular interactions, such as hydrogen bonding involving the amine and hydroxyl groups, which govern the crystal packing.

Operando X-ray Techniques: The application of synchrotron-based X-ray techniques under operando conditions could provide unparalleled insight into the molecule's reactive behavior. For instance, if this compound were used as a precursor in a catalyzed synthesis, techniques like X-ray Absorption Spectroscopy (XAS) could monitor changes in the electronic structure and local coordination environment of the catalyst's active sites in real-time. researchgate.net Similarly, operando X-ray scattering could be used to follow structural transformations of a material (e.g., an electrode or catalyst) upon interaction with the molecule, providing a direct link between structural dynamics and functional properties. wikipedia.org

Table 4: Representative Crystallographic Data Obtainable via Single-Crystal XRD

| Parameter | Example Data |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 15.2 |

| β (°) | 98.5 |

| Volume (ų) | 915 |

| Z (molecules/unit cell) | 4 |

Note: The data in Table 4 is hypothetical and serves as an example of the parameters determined by X-ray crystallography.

Electron Microscopy Techniques for Structural Morphology

The morphological characteristics of a solid-state compound, such as particle size, shape, and surface topography, are critical parameters that can influence its bulk properties and performance in various applications. For a compound like this compound, understanding its structural morphology at the micro- and nanoscale is essential for ensuring consistency and quality. jeolusa.com Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques that provide direct, high-resolution imaging of materials to elucidate these physical attributes. nanoscience.com

Scanning Electron Microscopy (SEM) for Surface and Particle Analysis

Scanning Electron Microscopy is a versatile and widely used method for investigating the surface morphology of materials. researchgate.net The technique operates by scanning a sample's surface with a focused beam of high-energy electrons in a vacuum. nanoscience.com The interaction between the electron beam and the sample's atoms generates various signals, primarily secondary electrons and backscattered electrons, which are collected by detectors to form a magnified image of the surface. thesolubilitycompany.commdpi.com

For the analysis of a crystalline organic compound such as this compound, SEM provides crucial insights into several key morphological features. thermofisher.com It is well-suited for characterizing raw materials and finished products to identify potential quality issues. thermofisher.com The primary application of SEM is the detailed examination of particle shape and surface features, which are essential for understanding properties like dissolution rates. thesolubilitycompany.com It can effectively visualize the extent of particle agglomeration, a phenomenon that cannot be detailed by other techniques like laser diffraction. jeolusa.comthermofisher.com

Key morphological data obtained from SEM analysis for a small molecule compound are summarized in the table below.

| Parameter | Description | Significance |

| Particle Size & Distribution | Measurement of the dimensions of individual particles and the statistical distribution of sizes within a sample. | Influences bulk density, flowability, and dissolution rates. |

| Particle Shape / Crystal Habit | Qualitative and quantitative description of the external shape of the particles (e.g., acicular, prismatic, tabular). | Affects packing characteristics, processing behavior, and bioavailability. jeolusa.comthesolubilitycompany.com |

| Surface Topography | Detailed visualization of surface features such as smoothness, roughness, edges, and defects. mdpi.com | Provides information on the effective surface area and potential sites for chemical interaction. thesolubilitycompany.com |

| Agglomeration State | Assessment of how individual particles are clustered or aggregated together. thermofisher.com | Impacts powder flow, compaction properties, and homogeneity of mixtures. |

Transmission Electron Microscopy (TEM) for Internal Structure and High-Resolution Imaging

Transmission Electron Microscopy offers significantly higher resolution than SEM and is used to investigate the internal structure of materials. thesolubilitycompany.com In TEM, a broad beam of electrons is passed through an ultrathin specimen. The electrons that are transmitted are focused to form an image, providing detailed information down to the atomic level in some cases. oaepublish.comnih.gov

While TEM is more challenging for beam-sensitive small organic molecules due to the high energy of the electron beam, which can cause structural damage, advanced techniques have been developed to mitigate these issues. nih.govwiley.com Methods such as cryo-electron microscopy (cryo-EM), where the sample is analyzed at cryogenic temperatures, and the use of low electron doses are crucial for studying organic materials. oaepublish.com

The application of TEM to a compound like this compound can reveal structural details beyond the surface morphology provided by SEM. nih.gov It is particularly useful for identifying different crystalline forms (polymorphs), which can have distinct physical properties. thesolubilitycompany.com TEM can also characterize imperfections within crystals, such as dislocations, which can act as fracture sites when a material is stressed. nih.gov Furthermore, techniques based on electron diffraction (ED), often performed within a TEM, can provide definitive structural information from nano-sized crystals that are too small for conventional X-ray diffraction. researchgate.net

The following table compares the primary applications of SEM and TEM in the morphological characterization of a small organic molecule.

| Technique | Primary Information | Resolution | Sample Requirements | Key Applications for Organic Molecules |

| SEM | Surface topography, particle size and shape, agglomeration. thesolubilitycompany.comthermofisher.com | Nanometer-scale (~1-10 nm) | Solid bulk or powder, often coated with a conductive layer. thesolubilitycompany.com | Routine quality control, raw material assessment, formulation analysis. jeolusa.comthermofisher.com |

| TEM | Internal microstructure, crystal lattice, defects, polymorphism. nih.gov | Sub-nanometer to atomic-scale. oaepublish.com | Ultrathin sections (<100 nm) or nanoparticles dispersed on a grid. nih.govresearchgate.net | Polymorph identification, characterization of nanocrystals, defect analysis. thesolubilitycompany.comnih.gov |

Computational Chemistry and Theoretical Studies on 6 Amino 1,2,3,4 Tetrahydronaphthalen 1 Ol

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for investigating the three-dimensional structure and conformational flexibility of molecules. For a chiral molecule like 6-Amino-1,2,3,4-tetrahydronaphthalen-1-ol, these methods would be invaluable.

Conformational Analysis using Molecular Mechanics (e.g., MM2)

A conformational analysis using molecular mechanics, such as the MM2 force field, would be the first step in understanding the molecule's potential energy surface. This analysis would identify the most stable low-energy conformations (conformers) by calculating the steric energy associated with different spatial arrangements of the atoms. For this compound, this would involve exploring the puckering of the tetralin ring system and the rotational freedom around the C-O and C-N bonds. However, no specific studies applying these methods to this compound have been found.

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations provide a deeper understanding of a molecule's electronic structure, which governs its reactivity and spectroscopic properties.

Density Functional Theory (DFT) Applications (e.g., B3LYP)

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules with a good balance of accuracy and computational cost. The B3LYP functional is a popular hybrid functional that often yields reliable results for organic molecules. Applying DFT with the B3LYP functional to this compound would allow for the optimization of its geometry and the calculation of various electronic properties, such as orbital energies (HOMO and LUMO), Mulliken charges, and the molecular electrostatic potential map. These calculations would provide insights into the molecule's reactivity and intermolecular interactions. Regrettably, no published studies have performed such DFT calculations on this specific compound.

Prediction of Spectroscopic Parameters (NMR, IR, Raman, UV-Vis)

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can aid in the interpretation of experimental spectra. By calculating the magnetic shielding tensors, vibrational frequencies, and electronic transition energies, it is possible to simulate the NMR, IR, Raman, and UV-Vis spectra of a molecule. Comparing these predicted spectra with experimental data can help to confirm the molecular structure and assign spectral features. For this compound, such theoretical spectroscopic data would be highly valuable for its characterization, but these calculations have not been documented in the available literature.

Molecular Electrostatic Potential (MESP) Surface Analysis

Molecular Electrostatic Potential (MESP) is a valuable computational tool used to visualize the charge distribution of a molecule in three-dimensional space. It is calculated by determining the energy of interaction between a positive point charge (a proton) and the electron density of the molecule at various points on its surface. The resulting MESP map is color-coded, with red typically indicating regions of negative electrostatic potential (electron-rich areas) and blue representing regions of positive electrostatic potential (electron-poor areas). Green and yellow denote areas with intermediate potential.

For this compound, an MESP analysis would reveal the reactive sites for electrophilic and nucleophilic attacks. The oxygen atom of the hydroxyl group and the nitrogen atom of the amino group are expected to be regions of high electron density (colored red), making them likely sites for electrophilic attack and hydrogen bond donation. Conversely, the hydrogen atoms of the hydroxyl and amino groups would exhibit a positive potential (colored blue), indicating their susceptibility to nucleophilic attack and their role as hydrogen bond acceptors. This analysis provides crucial insights into the molecule's intermolecular interactions and reactivity patterns.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the bonding and electronic structure of a molecule. It transforms the complex, delocalized molecular orbitals into localized, chemically intuitive bonding, lone pair, and antibonding orbitals. This allows for the quantitative analysis of electron delocalization, also known as hyperconjugation, which arises from the interaction between filled (donor) and empty (acceptor) orbitals.

In the context of this compound, an NBO analysis would quantify the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals of the aromatic ring and adjacent sigma bonds. The magnitude of the stabilization energy (E(2)) associated with these donor-acceptor interactions would indicate the strength of hyperconjugation, which in turn influences the molecule's stability, geometry, and reactivity. This analysis would provide a deeper understanding of the electronic interactions that govern the molecule's properties.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. Computational chemistry plays a vital role in the prediction and design of new NLO materials by calculating properties such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. nih.govmdpi.com

A theoretical prediction of the NLO properties of this compound would involve calculating its dipole moment, polarizability, and hyperpolarizability. The presence of both an electron-donating amino group and a hydroxyl group attached to the tetrahydronaphthalene scaffold suggests that the molecule may possess some degree of intramolecular charge transfer, a key feature for NLO activity. nih.gov The computed values would allow for a comparison with known NLO materials, such as urea, to assess its potential for applications in optoelectronics and photonics. mdpi.com

HOMO-LUMO Analysis for Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO corresponds to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. dergipark.org.trresearchgate.netnih.gov A smaller gap generally implies higher reactivity and lower stability. researchgate.netnih.gov

For this compound, a HOMO-LUMO analysis would determine the energy gap and the spatial distribution of these frontier orbitals. It is expected that the HOMO would be localized primarily on the electron-rich amino and hydroxyl groups and the aromatic ring, while the LUMO would be distributed over the aromatic system. The energy gap would provide an estimate of the energy required for electronic excitation, which is fundamental to understanding the molecule's UV-Visible absorption characteristics.

Table 1: Hypothetical HOMO-LUMO Data Presentation As no specific data could be found, this table serves as an illustrative example of how such data would be presented.

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Potential Energy Surface (PES) Mapping and Conformational Interchanges

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. wikipedia.orglibretexts.org By mapping the PES, chemists can identify stable conformations (local minima), transition states (saddle points), and the energy barriers that separate them. libretexts.orgscispace.com This information is crucial for understanding the dynamic behavior of a molecule, including its conformational flexibility and the pathways of isomerization. scispace.com

A PES mapping for this compound would explore the energy landscape associated with the rotation around key single bonds, such as the C-O and C-N bonds, as well as the puckering of the non-aromatic portion of the tetralin ring system. This analysis would identify the most stable conformers of the molecule and the energy barriers for interconversion between them. Such a study would provide fundamental insights into the molecule's structural dynamics and how its shape can influence its interactions with other molecules.

Theoretical Prediction of Catalytic Reaction Pathways and Active Sites

Computational chemistry is a powerful tool for investigating reaction mechanisms and predicting the catalytic activity of molecules. By modeling the interaction of a reactant with a potential catalyst, it is possible to map out the entire reaction pathway, identify transition states, and calculate activation energies. This allows for the identification of the most likely reaction mechanism and the specific atoms or functional groups (active sites) responsible for the catalytic activity.

A theoretical study on the catalytic potential of this compound would first require a specific reaction to be defined. Subsequently, computational methods could be used to model the interaction of the reactants with the hydroxyl and amino groups of the molecule, which are the most likely active sites for catalysis. By calculating the energies of the reactants, intermediates, transition states, and products, the reaction's feasibility and the catalytic efficiency of the molecule could be assessed. This would provide valuable, albeit theoretical, information on its potential applications in catalysis.

Role of 6 Amino 1,2,3,4 Tetrahydronaphthalen 1 Ol As a Synthetic Intermediate

Precursor in the Synthesis of Complex Tetralin Derivatives

The tetralin scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds exhibiting diverse biological activities. nih.govgoogle.com Consequently, 6-Amino-1,2,3,4-tetrahydronaphthalen-1-ol and its close chemical relatives are pivotal starting materials for the elaboration of more complex and functionally rich tetralin derivatives. The amino and hydroxyl groups provide convenient handles for a variety of chemical modifications, enabling the synthesis of a broad spectrum of compounds.

Research has demonstrated the utility of the related compound, 6-amino-1-tetralone, as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs. acs.org The reactivity of the amino group in such structures is crucial for further functionalization and the development of novel therapeutic agents. acs.org For instance, tetralone derivatives have been utilized as scaffolds for the synthesis of novel aminoguanidinium-containing compounds with antimicrobial properties. nih.gov

Furthermore, the tetralone structure is a building block in the total synthesis of several natural products. google.com The versatility of the tetralin core allows for its incorporation into fused heterocyclic systems, which are of significant interest in drug discovery. The amino group of this compound can readily participate in condensation and cyclization reactions to form novel fused heterocyclic structures with potential biological activity.

Table 1: Examples of Bioactive Scaffolds Derived from Tetralin Intermediates

| Starting Intermediate | Resulting Scaffold | Potential Biological Activity |

| 6-Amino-1-tetralone | Substituted Tetralone Derivatives | Anti-inflammatory, Analgesic |

| 6-Hydroxy-1-tetralone | Aminoguanidinium Tetralones | Antimicrobial |

| Tetralone Derivatives | Fused Heterocyclic Systems | Various Therapeutic Applications |

Utilization in the Development of Chiral Building Blocks

Chiral 1,2-amino alcohols are of paramount importance in asymmetric synthesis, serving as valuable building blocks, chiral auxiliaries, and ligands for metal-catalyzed reactions. google.comrsc.org The defined stereochemistry of these molecules can be transferred to new products, enabling the synthesis of enantiomerically pure compounds, a critical aspect in the development of modern pharmaceuticals where often only one enantiomer exhibits the desired therapeutic effect. semanticscholar.org

This compound, being a chiral vicinal amino alcohol, is an excellent candidate for use as a chiral building block. Its rigid bicyclic structure provides a well-defined spatial arrangement of its functional groups, which can influence the stereochemical outcome of subsequent reactions. The development of enantiomerically pure unnatural α-amino acids, for example, often relies on the use of chiral starting materials to guide the stereoselectivity of the synthetic route. nih.gov

The synthesis of enantiomerically pure chiral β-amino alcohols is a significant area of research, with various catalytic asymmetric methods being developed. rsc.org The enantiopure forms of this compound, obtained either through resolution of a racemic mixture or by asymmetric synthesis, can be employed to generate other valuable chiral molecules. This is exemplified in diastereoselective synthesis, where the inherent chirality of a starting material dictates the formation of a specific diastereomer of the product.

Table 2: Strategies for Obtaining and Utilizing Chiral Amino Alcohols

| Strategy | Description | Application in Synthesis |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral catalysts or reagents. | Production of enantiomerically pure building blocks. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Access to both enantiomers of a chiral compound. |

| Diastereoselective Reactions | Use of a chiral starting material to control the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer. | Creation of new stereocenters with defined configurations. |

Integration into Multi-Step Organic Syntheses

The utility of a synthetic intermediate is often demonstrated by its successful incorporation into a multi-step synthesis of a complex target molecule. This compound and its derivatives have proven to be crucial intermediates in the synthesis of pharmaceutically active compounds.

A prominent example is the synthesis of Rotigotine, a non-selective dopamine (B1211576) receptor agonist used in the treatment of Parkinson's disease. chemicalbook.comthieme-connect.com Several synthetic routes to Rotigotine utilize precursors that are structurally analogous to this compound. These syntheses often involve the stereoselective preparation of bicyclic primary or secondary amines with a tetralin or chroman core. nih.govacs.org

For instance, a stereoselective synthesis of Rotigotine precursors has been reported that relies on a multienzymatic reduction of an α,β-unsaturated aldehyde to furnish a saturated primary alcohol with high enantiomeric excess. nih.govacs.org This chiral alcohol can then be further elaborated into the target amine. Another approach involves the asymmetric synthesis of bioactive aminotetralins from a racemic precursor through a regiodivergent resolution. chemicalbook.com A chemoenzymatic total synthesis of Rotigotine has also been developed that employs an imine reductase-catalyzed reductive amination as a key step.

These examples highlight the critical role of chiral aminotetralin intermediates in the efficient and stereocontrolled synthesis of complex pharmaceutical agents. The functional groups of this compound provide the necessary reactivity for the sequential introduction of other molecular fragments required to build the final drug molecule.

Table 3: Key Transformations in the Synthesis of Rotigotine Precursors

| Synthetic Step | Reagents/Conditions | Purpose |

| Multienzymatic Reduction | Ene-reductase, Alcohol dehydrogenase | Stereoselective reduction of an α,β-unsaturated aldehyde to a chiral alcohol. |

| Regiodivergent Resolution | Chiral catalyst | Separation of a racemic aminotetralin precursor into its enantiomers. |

| Reductive Amination | Imine reductase | Enantioselective synthesis of a chiral amine from a ketone. |

| Demethylation | Various reagents | Removal of a methyl ether protecting group to reveal the final hydroxyl group of Rotigotine. google.com |

Q & A

Q. What are the common synthetic routes for preparing 6-Amino-1,2,3,4-tetrahydronaphthalen-1-ol, and how can regioselectivity be controlled during synthesis?

The synthesis of 6-amino-tetrahydronaphthalenol derivatives often involves cyclization of substituted cyclohexenyl precursors or reduction of naphthalenone intermediates. For example, allyl carboxylate intermediates (e.g., allyl-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate) can be synthesized from dihydronaphthalenones via Friedel-Crafts alkylation, followed by selective functionalization of the amino and hydroxyl groups . Regioselectivity is influenced by steric and electronic factors: electron-donating groups (e.g., methoxy) direct substitution to specific positions, while protecting groups (e.g., benzyloxycarbonyl) prevent undesired side reactions .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

Key methods include:

- TLC : Monitor reaction progress using solvent systems like pentane:ethyl acetate (8:2), with typical Rf values around 0.3 .

- NMR : Confirm regiochemistry via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on coupling constants between protons on the tetrahydronaphthalene ring and amino/hydroxyl groups.

- HPLC : Assess purity and enantiomeric excess using chiral columns, particularly for stereoisomeric forms .

Q. How should researchers handle hygroscopic or reactive intermediates during synthesis?

Store intermediates under inert atmospheres (argon/nitrogen) at low temperatures (−20°C). For example, N-benzyloxycarbonyl-protected derivatives are prone to oxidation; use desiccants like molecular sieves and avoid prolonged exposure to light .

Advanced Research Questions

Q. What biocatalytic strategies are effective for resolving stereoisomers of this compound?

Lipase-catalyzed kinetic resolution is a robust method. Pseudomonas cepacea and Candida antarctica B lipases exhibit high enantioselectivity (E > 90%) for acylating alcohol moieties in structurally similar compounds (e.g., 1-amino-tetrahydronaphthalen-2-ol). Optimize reaction conditions by varying acyl donors (e.g., vinyl acetate) and solvents (e.g., toluene) to achieve >50% conversion with minimal side reactions .

Q. How can conflicting data on catalytic efficiency in enantioselective acylation be interpreted?

Discrepancies often arise from substrate-specific enzyme interactions. For example, Candida antarctica lipase A (CAL-A) shows low conversion (<25%) for bulky tertiary alcohols (e.g., 1-methyl-tetrahydronaphthalen-1-ol) but high selectivity. Complementary approaches include metagenomic screening for novel hydrolases or using hydrolytic conditions with racemic acetates to improve yields .

Q. What structural modifications enhance the biological activity of 6-Amino-tetrahydronaphthalenol derivatives?

Substituents on the aromatic ring and stereochemistry significantly impact activity. For instance:

- Amino group positioning : Cis-4-aminochroman-3-ol derivatives are precursors for HIV protease inhibitors, suggesting that cis-configurations in tetrahydronaphthalenols may improve binding affinity .

- Hydroxyl group substitution : Methoxy or fluoro substituents (e.g., 6-fluoro analogs) alter lipophilicity and metabolic stability, as seen in related compounds .

Q. What computational methods aid in predicting the reactivity of 6-Amino-tetrahydronaphthalen-1-ol in catalytic systems?

Density Functional Theory (DFT) calculations can model transition states in lipase-catalyzed reactions. Focus on:

- Enantiomer binding energies : Compare energy differences between (R)- and (S)-isomers in enzyme active sites.

- Solvent effects : Simulate polarity impacts on acyl transfer rates .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.